Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Phenylsulfanyl)propanoyl Chloride (CAS 14964-97-7)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Phenylsulfanyl)propanoyl Chloride (CAS 14964-97-7)
Executive Summary
In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3-(Phenylsulfanyl)propanoyl chloride (CAS 14964-97-7), also known as 3-(phenylthio)propionyl chloride, is a highly reactive, sulfur-containing acylating agent. Featuring both a terminal electrophilic acyl chloride and a flexible thioether linkage, it serves as a cornerstone intermediate for synthesizing thioether-containing amides, esters, and targeted covalent inhibitors.
This whitepaper provides an in-depth technical guide on the physicochemical properties, chemoselective synthesis, and downstream applications of CAS 14964-97-7, grounded in field-proven methodologies and mechanistic causality.
Physicochemical Profiling & Structural Dynamics
The utility of 3-(Phenylsulfanyl)propanoyl chloride stems from the electronic isolation of its two functional groups. The two-carbon (ethylene) spacer prevents direct resonance conjugation between the electron-rich sulfur atom and the electron-deficient carbonyl carbon, preserving the independent reactivity of both sites.
Quantitative Data Summary
| Property | Value | Method / Note |
| Chemical Name | 3-(Phenylsulfanyl)propanoyl chloride | IUPAC Standard |
| CAS Registry Number | 14964-97-7 | - |
| Molecular Formula | C 9 H 9 ClOS | - |
| Molecular Weight | 200.68 g/mol | Calculated |
| Appearance | Pale yellow to colorless liquid | Typical for thioether acyl chlorides |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |
| Storage Conditions | -20 °C, inert atmosphere (Ar/N 2 ) | Highly moisture-sensitive [2] |
Synthetic Methodology & Mechanistic Pathway
The optimal route for generating 3-(Phenylsulfanyl)propanoyl chloride is the activation of its corresponding carboxylic acid, 3-(phenylthio)propanoic acid [1]. To ensure chemoselectivity and prevent the oxidation or cleavage of the sensitive thioether linkage, mild chlorinating conditions using Oxalyl Chloride and a catalytic amount of N,N-Dimethylformamide (DMF) are strictly preferred over harsh reagents like Thionyl Chloride (SOCl 2 ) or Phosphorus Pentachloride (PCl 5 ).
Workflow for the synthesis and downstream application of CAS 14964-97-7.
The Vilsmeier-Haack Activation Mechanism
The addition of DMF is not merely additive; it fundamentally alters the reaction pathway. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate (a chloroiminium ion). This highly electrophilic species drives the chlorination of the carboxylic acid at low temperatures (0 °C), bypassing the high activation energy required for direct oxalyl chloride attack.
Mechanistic pathway of DMF-catalyzed acyl chloride formation.
Experimental Protocols: A Self-Validating System
To guarantee reproducibility and high yield, the following protocols are designed with built-in causality and visual validation cues.
Protocol A: Synthesis of 3-(Phenylsulfanyl)propanoyl Chloride
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System Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Purge with Argon.
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Causality: Argon is denser than Nitrogen, providing a superior blanket against atmospheric moisture, which is critical to prevent the rapid hydrolysis of the resulting acyl chloride back to the carboxylic acid [2].
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Reagent Loading : Dissolve 3-(phenylthio)propanoic acid (10.0 mmol, 1.0 eq) in 25 mL of anhydrous Dichloromethane (DCM).
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Catalytic Priming : Add anhydrous DMF (0.5 mmol, 0.05 eq). Cool the mixture to 0 °C using an ice-water bath.
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Controlled Chlorination : Add Oxalyl Chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes.
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Causality: Oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO 2 , HCl). This provides a self-validating visual cue : the reaction is actively proceeding as long as bubbling is observed in the gas bubbler.
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Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction is complete when gas evolution completely ceases.
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Isolation : Concentrate the mixture under reduced pressure (rotary evaporator) to strip off the DCM and excess oxalyl chloride. The resulting pale yellow oil is the crude 3-(Phenylsulfanyl)propanoyl chloride.
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Expert Insight: Do not attempt aqueous workup or silica gel chromatography. The crude product should be used immediately in the next step to avoid degradation.
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Protocol B: Downstream Amidation (Nucleophilic Acyl Substitution)
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Amine Preparation : In a separate Argon-purged flask, dissolve the target primary or secondary amine (10.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq) in anhydrous THF (30 mL) at 0 °C.
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct generated during coupling, preventing the protonation (and subsequent deactivation) of the nucleophilic amine reactant.
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Coupling : Dissolve the crude acyl chloride from Protocol A in 10 mL of anhydrous THF and add it dropwise to the amine solution.
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Quenching & Workup : After 1 hour, quench the reaction with saturated aqueous NaHCO 3 . Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
Downstream Applications in Drug Discovery
The thioether amides generated from CAS 14964-97-7 are highly versatile. In medicinal chemistry, the thioether moiety is frequently subjected to controlled oxidation (using mCPBA or Oxone) to yield sulfone derivatives . For example, oxidizing the thioether to a sulfonyl group mimics the structural motifs found in compounds like 3-(phenylsulfonyl)propionic acid [3], which are heavily utilized in the synthesis of enzyme inhibitors and receptor antagonists due to the strong hydrogen-bond accepting capability of the sulfone oxygen atoms.
Furthermore, the phenyl ring can undergo late-stage electrophilic aromatic substitution (e.g., halogenation, nitration) to fine-tune the lipophilicity (LogP) and pharmacokinetic properties of the resulting drug candidate.
